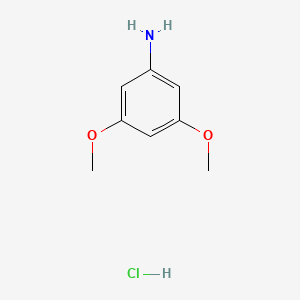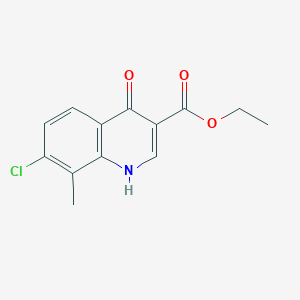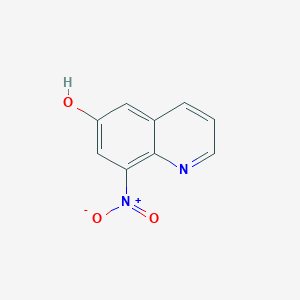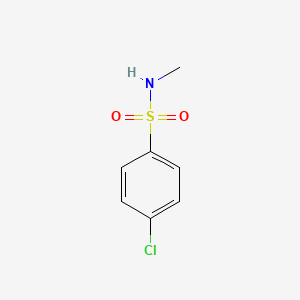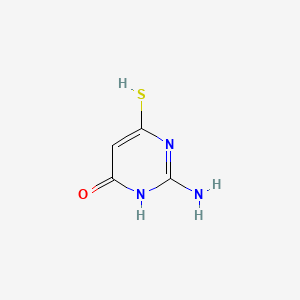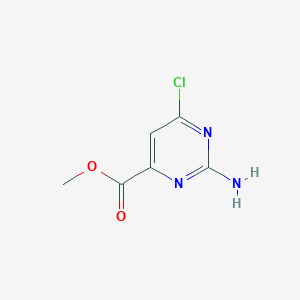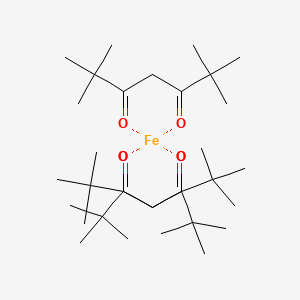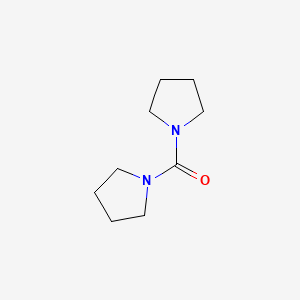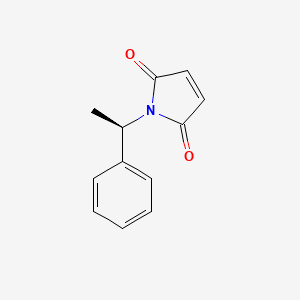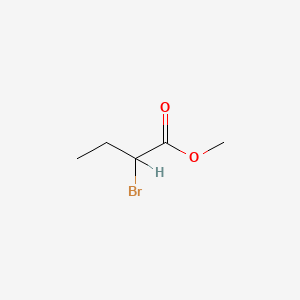
Methyl 2-bromobutyrate
Vue d'ensemble
Description
Methyl 2-bromobutyrate is an organic compound with the molecular formula C5H9BrO2. It is a colorless to light yellow liquid with a characteristic odor. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-bromobutyrate can be synthesized through the esterification of 2-bromobutyric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process, where 2-bromobutyric acid and methanol are fed into a reactor containing a strong acid catalyst. The reaction mixture is then distilled to separate the desired ester from the reaction by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-bromobutyrate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by various nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different substituted products.
Reformatsky Reaction: this compound can participate in the Reformatsky reaction with zinc and carbonyl compounds to form β-hydroxy esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in an appropriate solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Reformatsky Reaction: Zinc dust and carbonyl compounds in the presence of a suitable solvent.
Major Products:
Nucleophilic Substitution: Substituted butyrates.
Reduction: 2-bromobutanol.
Reformatsky Reaction: β-hydroxy esters.
Applications De Recherche Scientifique
Methyl 2-bromobutyrate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 2-bromobutyrate primarily involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to the formation of various substituted products. The ester group can also undergo hydrolysis or reduction, further expanding its reactivity profile .
Comparaison Avec Des Composés Similaires
- Methyl α-bromoisobutyrate
- Ethyl 2-bromobutyrate
- Methyl 2-bromopropionate
- Methyl 2-bromo-2-butenoate
- 2-Bromo-2-methylpropionic acid
Comparison: Methyl 2-bromobutyrate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. For instance, methyl α-bromoisobutyrate and ethyl 2-bromobutyrate have similar reactivity but differ in their ester groups, which can influence their solubility and reactivity in different solvents .
Propriétés
IUPAC Name |
methyl 2-bromobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-3-4(6)5(7)8-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQQDNMQADCHGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863122 | |
| Record name | Butanoic acid, 2-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3196-15-4 | |
| Record name | Butanoic acid, 2-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3196-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 2-bromo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003196154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3196-15-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21974 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 2-bromo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 2-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-bromobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Methyl 2-bromobutyrate in the context of the provided research?
A1: this compound serves as a key starting material in the synthesis of various compounds. For instance, it's used in the production of Etiracetam, a nootropic drug []. Additionally, it plays a crucial role in creating a chain transfer reagent, β-cyclodextrin xanthate, employed in reversible addition-fragmentation chain transfer (RAFT) polymerization []. This polymerization technique facilitates the synthesis of well-defined polymers with controlled molecular weight and architecture.
Q2: How is the structure of this compound confirmed in research settings?
A2: The structure of this compound is commonly confirmed using spectroscopic techniques. These include Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance Spectroscopy (1H NMR), and Carbon-13 Nuclear Magnetic Resonance Spectroscopy (13C NMR). These methods provide detailed information about the functional groups present in the molecule and the arrangement of atoms, confirming its identity and purity [, ].
Q3: Can you elaborate on the application of this compound in synthesizing PET tracers?
A3: this compound serves as a precursor in the synthesis of 2-[18F]-fluorobutyric acid (2-[18F]-FBA), a potential PET tracer for imaging prostate cancer []. The synthesis involves reacting this compound with [18F]-KF/Kryptofix, followed by deprotection. This results in the incorporation of the radioactive fluorine-18 isotope into the molecule, enabling its use in Positron Emission Tomography (PET) imaging studies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1584723.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1584725.png)
